
1-(Prop-1-en-1-yl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Prop-1-en-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C8H14O. It is a cyclopentanol derivative where a prop-1-en-1-yl group is attached to the cyclopentane ring.
Vorbereitungsmethoden
The synthesis of 1-(Prop-1-en-1-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with prop-1-en-1-yl magnesium bromide (Grignard reagent) under anhydrous conditions, followed by acidic work-up to yield the desired alcohol. Industrial production methods may involve catalytic hydrogenation of the corresponding cyclopentene derivative under controlled conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-(Prop-1-en-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to the corresponding cyclopentane derivative.
Wissenschaftliche Forschungsanwendungen
1-(Prop-1-en-1-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a precursor for pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals, fragrances, and as a solvent in certain industrial processes
Wirkmechanismus
The mechanism of action of 1-(Prop-1-en-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Vergleich Mit ähnlichen Verbindungen
1-(Prop-1-en-1-yl)cyclopentan-1-ol can be compared with similar compounds such as:
1,2-dimethyl-3-prop-1-en-2-yl-cyclopentan-1-ol: This compound has a similar cyclopentane ring structure but with different substituents, leading to variations in chemical reactivity and applications.
1-(1-Octyn-1-yl)cyclopentanol: Another structurally related compound with an octynyl group instead of a prop-1-en-1-yl group, which affects its physical and chemical properties.
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
6244-40-2 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
1-prop-1-enylcyclopentan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-5-8(9)6-3-4-7-8/h2,5,9H,3-4,6-7H2,1H3 |
InChI-Schlüssel |
FRHPIEBOJQGXAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1(CCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[3-(diethylamino)propyl] 1-phenyl-2,5-dipropylpyrrole-3,4-dicarboxylate](/img/structure/B14740142.png)

![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
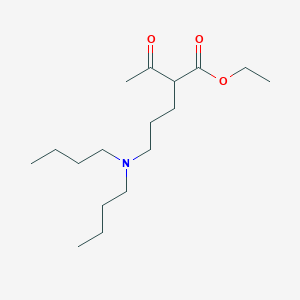
![[4-(Methylsulfonyl)phenyl]arsonous acid](/img/structure/B14740164.png)
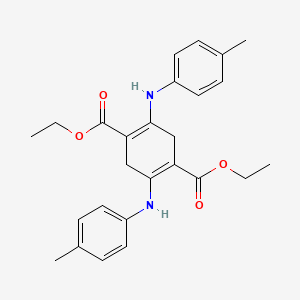

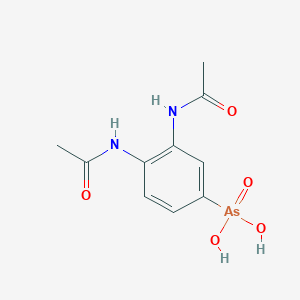
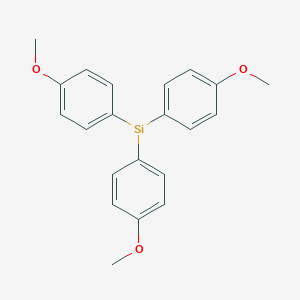

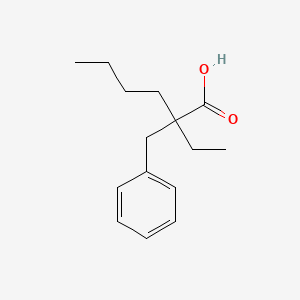

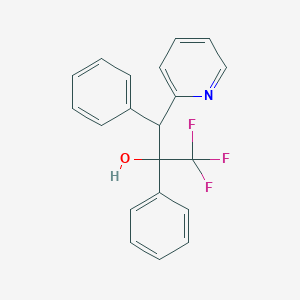
![5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone](/img/structure/B14740233.png)
